

2,4-Dichloro-5-nitrophenylboronic acid stability and storage

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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitrophenylboronic acid

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An In-Depth Technical Guide to the Stability and Storage of **2,4-Dichloro-5-nitrophenylboronic Acid**

Authored by: A Senior Application Scientist

Abstract

2,4-Dichloro-5-nitrophenylboronic acid is a pivotal reagent in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. However, like many arylboronic acids, its utility is intrinsically linked to its chemical stability. The presence of electron-withdrawing chloro and nitro substituents creates a unique electronic profile that influences its reactivity and degradation pathways. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, offering field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and preserve material integrity.

Introduction: The Dichotomy of Reactivity and Instability in Arylboronic Acids

Arylboronic acids are celebrated for their versatile reactivity, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} Their general stability, low toxicity, and ease of handling have made them indispensable building blocks.^[3] However, the very nature of the boronic acid functional group—an sp^2 -hybridized boron atom

with a vacant p-orbital—renders it a mild Lewis acid susceptible to several degradation pathways.^[2]^[3]

This guide focuses specifically on **2,4-Dichloro-5-nitrophenylboronic acid**, a compound whose synthetic utility is modulated by the strong electron-withdrawing nature of its substituents. Understanding its stability is not merely a matter of logistics but a prerequisite for its successful application in sensitive, multi-step syntheses where reagent purity is paramount.

Physicochemical and Hazard Profile

A foundational understanding of the material's properties is essential before discussing its stability.

Property	Value	Source(s)
CAS Number	1072952-12-5	^[4]
Molecular Formula	C ₆ H ₄ BCl ₂ NO ₄	
Molecular Weight	235.82 g/mol	
Appearance	White to light yellow crystalline powder	^[5]
Melting Point	110 - 115 °C	
Primary Hazards	Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.	

The Stability Profile: Key Degradation Pathways

The stability of **2,4-Dichloro-5-nitrophenylboronic acid** is primarily influenced by temperature, moisture, oxygen, and light. These factors can initiate three principal degradation pathways.

Dehydration to Boroxine

The most common and often reversible degradation pathway for arylboronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][6][7] This is a condensation reaction driven by heat and can occur even in the solid state.

Causality: The driving force is the elimination of water to form a more thermodynamically stable B-O-B bond network. While this process is reversible upon exposure to water, the presence of significant amounts of boroxine in a sample means the effective molecular weight and stoichiometry of the reagent are altered, leading to inconsistent reaction outcomes. Commercial boronic acids often contain varying amounts of their corresponding boroxines.[7]

Oxidative Deboronation

The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS) and, in some cases, atmospheric oxygen.[8] This process, known as oxidative deboronation, converts the boronic acid into the corresponding phenol (2,4-dichloro-5-nitrophenol) and boric acid.

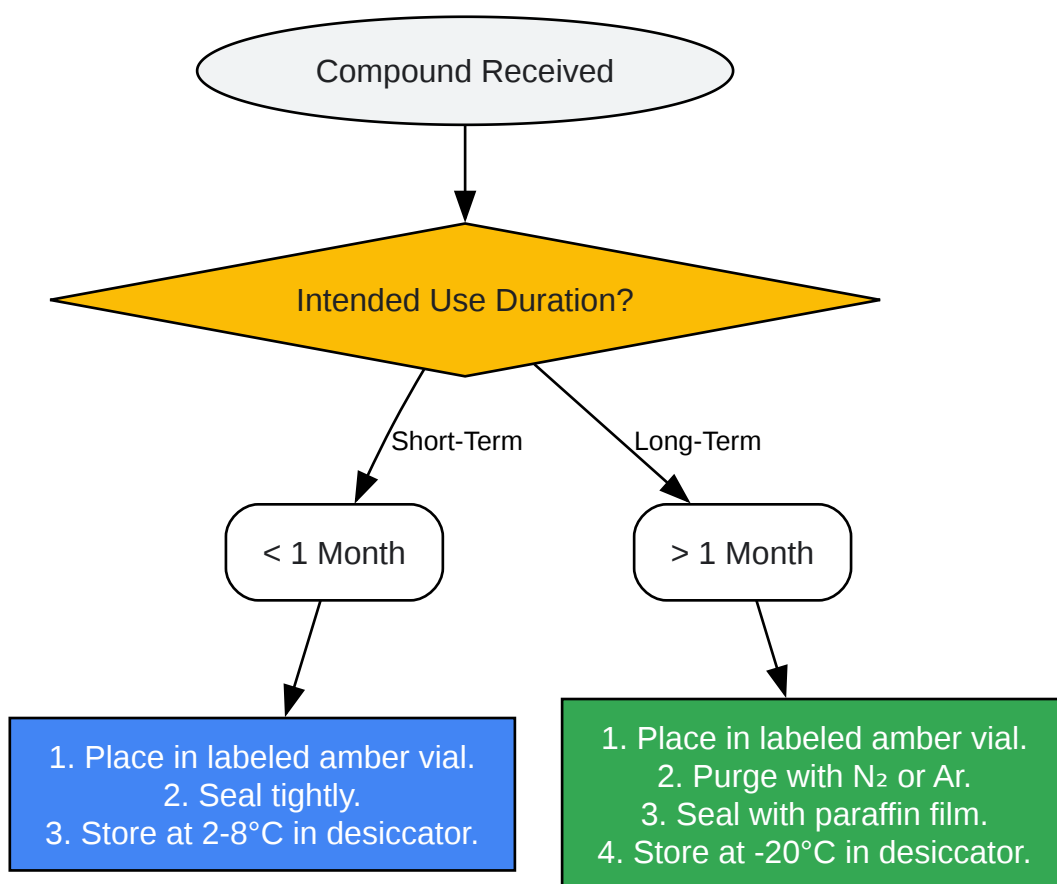
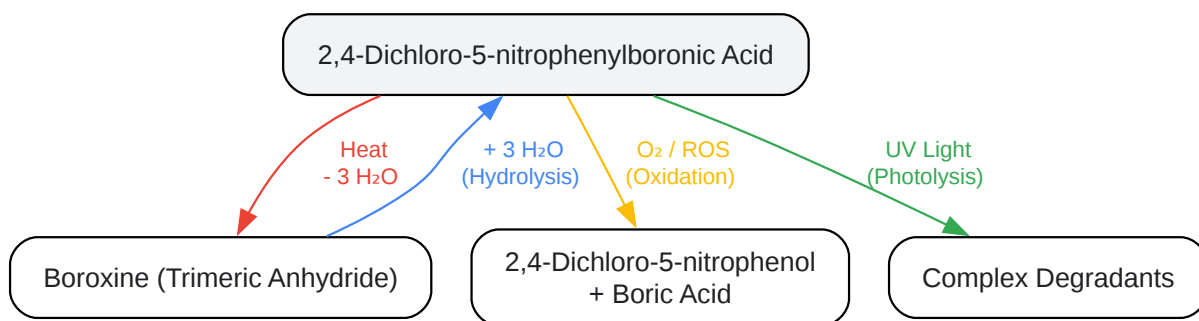
Causality: The empty p-orbital on the boron atom is vulnerable to attack by nucleophilic oxygen species.[8] The resulting intermediate undergoes a rearrangement where the aryl group migrates from boron to oxygen, leading to a labile boric ester that is rapidly hydrolyzed to the final products.[8] While the electron-withdrawing groups on **2,4-dichloro-5-nitrophenylboronic acid** decrease the electron density of the aromatic ring, the inherent susceptibility of the C-B bond to oxidation remains a significant concern for long-term stability.

Photolytic Degradation

The presence of a nitroaromatic moiety introduces a sensitivity to light, particularly in the UV spectrum. Nitroaromatic compounds are known to undergo photodegradation, which can lead to a complex mixture of byproducts.[9][10][11]

Causality: Absorption of photons can excite the nitro group, initiating radical reactions or intramolecular rearrangements that can ultimately cleave the C-B bond or modify other parts of the molecule. This pathway is a critical consideration, as ambient laboratory lighting can be sufficient to cause gradual degradation over time.

The interplay of these degradation pathways is visualized in the diagram below.



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